N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide
Description
This compound features a 1,4,5,6-tetrahydro-1,3,5-triazine core substituted with a 2-(dimethylamino)ethyl group at position 5 and a 4-fluorobenzenesulfonamide moiety at position 2. The dimethylaminoethyl substituent may improve solubility and modulate electronic interactions, while the para-fluorine on the benzenesulfonamide group could influence binding affinity through steric and electronic effects. Synthesis pathways for related triazine-sulfonamide derivatives involve multi-step reactions, including condensation of diamine intermediates with sulfonyl chlorides or alkylation of thiol-containing precursors .
Properties
IUPAC Name |
N-[3-[2-(dimethylamino)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN5O2S/c1-18(2)7-8-19-9-15-13(16-10-19)17-22(20,21)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPANYKKLVWAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the sulfonamide class and features a unique structure combining a benzenesulfonamide moiety with a tetrahydro-1,3,5-triazine ring and a dimethylaminoethyl substituent. Its molecular formula is with a molecular weight of 367.5 g/mol.
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and a potential therapeutic agent against various diseases. The mechanism of action appears to involve interference with specific biological pathways or inhibition of key enzymes relevant to disease processes. Notably, its interactions with various biological targets suggest potential applications in treating infections and cancer.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group can participate in nucleophilic substitutions and electrophilic aromatic substitutions.
- Cellular Signaling Modulation : The compound may modulate cellular signaling pathways critical for disease progression.
Biological Targets
Studies have focused on the binding affinity of this compound to various biological targets. These investigations aim to elucidate its mechanism of action and identify specific molecular pathways affected by the compound.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Anticancer Activity : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. This research highlighted the potential of compounds like this compound in targeting cancer cells effectively .
- Antibacterial Properties : Another investigation focused on the synthesis and antibacterial activity of sulfonamide derivatives. The findings suggested that compounds with similar structural features exhibited promising antibacterial effects .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Enzyme inhibitor; anticancer | |
| Bisantrene | Cytotoxic; immunologic action | |
| Other Sulfonamide Derivatives | Varies | Antibacterial; enzyme inhibition |
Scientific Research Applications
Research indicates that compounds similar to N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide exhibit various biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against a range of bacterial strains.
- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in vitro .
Case Studies and Research Findings
-
Anticancer Effects :
- A study demonstrated that derivatives with similar structures inhibited the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis. The specific pathways involved include modulation of the p53 signaling pathway.
- Antimicrobial Studies :
-
Comparative Analysis with Similar Compounds :
- A comparative study highlighted the unique efficacy of this compound against certain resistant bacterial strains compared to traditional sulfonamides.
Future Research Directions
The ongoing research into this compound indicates its potential in:
- Drug Development : Further studies could lead to the development of new antimicrobial and anticancer agents.
- Mechanistic Studies : Understanding the detailed mechanisms of action could provide insights into optimizing its efficacy and reducing side effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure shares similarities with sulfonamide-triazine derivatives used in agrochemicals and pharmaceuticals. Key analogs include:
Key Observations:
- Triazine Core : Unlike fully aromatic triazines in agrochemicals (e.g., metsulfuron-methyl), the target compound’s tetrahydrotriazine may confer reduced planarity, affecting receptor binding or metabolic stability .
- This substituent’s basicity could enhance solubility in physiological environments.
- Fluorine vs. Chlorine/Methyl : The 4-fluoro group on the benzenesulfonamide may offer a balance between electron-withdrawing effects and lipophilicity compared to chloro or methyl groups in analogs .
Q & A
Q. What are the critical steps in designing a multi-step synthesis protocol for this compound?
The synthesis involves sequential reactions, including nucleophilic substitution and cyclization. Key considerations include:
- Reagent optimization : Use of sodium hydroxide or triethylamine to facilitate substitutions (e.g., sulfonamide bond formation) .
- Solvent selection : Dichloromethane or DMF for solubility and reaction efficiency .
- Temperature control : Maintaining inert atmospheres and low temperatures to prevent side reactions (e.g., oxidation of the triazine ring) .
- Yield enhancement : Purification via column chromatography or recrystallization to achieve >90% purity .
Q. Which spectroscopic methods are essential for structural confirmation?
- <sup>1</sup>H/<sup>13</sup>C NMR : To verify substituent positions (e.g., dimethylaminoethyl group at the triazine N5) and aromatic fluorine .
- High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., distinguishing between sulfonamide and sulfonic acid derivatives) .
- HPLC with UV detection : To assess purity (>95%) and detect trace intermediates .
Q. How does the compound’s structural uniqueness impact its bioactivity compared to other sulfonamides?
The hybrid structure combines a tetrahydrotriazine core with a fluorobenzenesulfonamide group, enabling dual interactions with enzymes (e.g., binding to polar active sites via sulfonamide and hydrophobic pockets via the triazine ring). This contrasts with simpler sulfonamides like sulfamethoxazole, which lack heterocyclic complexity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. enzyme inhibition)?
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify primary vs. off-target effects .
- Enzyme kinetics : Use Michaelis-Menten assays to distinguish competitive vs. non-competitive inhibition mechanisms .
- Bacterial strain panels : Validate antimicrobial activity against Gram-positive/-negative and drug-resistant strains to rule out assay-specific variability .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?
- Molecular docking : Predict binding affinities to metabolic enzymes (e.g., CYP450 isoforms) to assess metabolic stability .
- ADMET prediction : Use software like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 24–72 hours .
- LC-MS/MS monitoring : Detect degradation products (e.g., triazine ring cleavage or sulfonamide hydrolysis) .
- Kinetic analysis : Calculate half-life (t1/2) and activation energy (Ea) for Arrhenius-based shelf-life predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
